N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide

Description

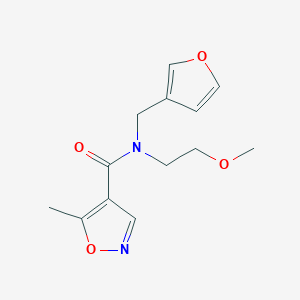

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a 5-methylisoxazole core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with two distinct moieties: a furan-3-ylmethyl group and a 2-methoxyethyl chain.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-10-12(7-14-19-10)13(16)15(4-6-17-2)8-11-3-5-18-9-11/h3,5,7,9H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCICUIJJLSDEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylmethylamine and 2-methoxyethylamine intermediates. These intermediates are then reacted with 5-methylisoxazole-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes critical structural features of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide and its analogs:

Key Observations :

- Isoxazole Core : The target compound shares a 5-methylisoxazole core with compound 39n but lacks the 3-phenyl or 3-furan substitutions seen in analogs .

- Functional Groups : The methoxyethyl group in the target compound may confer improved aqueous solubility compared to purely hydrophobic substituents (e.g., phenyl or nitro groups in compound [3]) .

Insights :

- The absence of direct synthetic data for the target compound necessitates extrapolation from analogs. High yields (e.g., 90% for compound 63) suggest that similar HBTU-mediated coupling strategies could be effective for synthesizing the target molecule .

- The methoxyethyl group may require specialized protection/deprotection steps during synthesis, as seen in morpholino-containing compounds like BMS-337197 .

Physicochemical and Pharmacological Implications

- Metabolic Stability: The methoxyethyl chain may resist oxidative metabolism better than alkylamino groups (e.g., in compound 63), as seen in morpholino derivatives like BMS-337197 .

- Target Binding : The furan moiety could engage in π-π stacking or hydrogen bonding, similar to the 3-furan substitution in compound 39n, which may enhance interactions with biological targets .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure comprises a furan ring, a methoxyethyl group, and an isoxazole moiety, which are known to contribute to its biological effects.

Research indicates that this compound interacts with various biological targets, including:

- Neurotransmitter Receptors : The compound has been shown to act as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission without the excitotoxic effects commonly associated with direct agonists .

- Antiviral Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antiviral properties against several viruses, indicating potential applications in antiviral therapy .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:

Case Studies

- Neuropharmacological Study : A study demonstrated that the compound significantly increased acetylcholine and serotonin levels in the hippocampus during microdialysis experiments in mice, suggesting cognitive-enhancing effects .

- Antiviral Efficacy : In vitro tests revealed that similar isoxazole derivatives exhibited potent antiviral activity against respiratory viruses, with a notable reduction in cytopathic effects at concentrations as low as 2.1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.